Cas no 2171629-96-0 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-pyrrol-2-yl)propanamidobutanoic acid)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-pyrrol-2-yl)propanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-pyrrol-2-yl)propanamidobutanoic acid
- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanamido]butanoic acid
- 2171629-96-0
- EN300-1547157
-
- インチ: 1S/C26H27N3O5/c30-24(31)12-6-14-28-25(32)23(15-17-7-5-13-27-17)29-26(33)34-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-5,7-11,13,22-23,27H,6,12,14-16H2,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: RUIPHYRAOQIGFG-UHFFFAOYSA-N
- SMILES: O(C(NC(C(NCCCC(=O)O)=O)CC1=CC=CN1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 461.19507097g/mol
- 同位素质量: 461.19507097g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 11
- 複雑さ: 695
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- XLogP3: 3.1
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-pyrrol-2-yl)propanamidobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1547157-0.25g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanamido]butanoic acid |
2171629-96-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1547157-250mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanamido]butanoic acid |
2171629-96-0 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1547157-5.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanamido]butanoic acid |
2171629-96-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1547157-50mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanamido]butanoic acid |
2171629-96-0 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1547157-0.05g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanamido]butanoic acid |
2171629-96-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1547157-1.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanamido]butanoic acid |
2171629-96-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1547157-2.5g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanamido]butanoic acid |
2171629-96-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1547157-5000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanamido]butanoic acid |
2171629-96-0 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1547157-0.1g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanamido]butanoic acid |
2171629-96-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1547157-100mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanamido]butanoic acid |
2171629-96-0 | 100mg |
$2963.0 | 2023-09-25 |
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-pyrrol-2-yl)propanamidobutanoic acid 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-pyrrol-2-yl)propanamidobutanoic acidに関する追加情報
4-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-pyrrol-2-yl)propanamidobutanoic Acid: A Structurally Distinctive Building Block in Chemical Biology
4-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-pyrrol-2-yl)propanamidobutanoic acid (CAS No 2171629-96-0) represents a sophisticated peptide derivative with unique structural features that have garnered significant attention in recent years. This compound combines the Fmoc-amino protecting group at the β-position of its side chain with a pyrrole moiety conjugated at the γ-carbon, creating a hybrid architecture that bridges peptide chemistry and heterocyclic systems. The presence of both a fluorenyl-based carbamate and a five-membered aromatic ring endows this molecule with dual functional capabilities, making it an invaluable tool for designing bioactive molecules with tailored physicochemical properties.
The Fmoc (9H-fluorenecarbonyloxy) protecting group is particularly notable for its photolabile characteristics, enabling precise deprotection under mild UV irradiation conditions during solid-phase peptide synthesis (SPPS). Recent advancements in orthogonal protection strategies highlight this compound's utility in multi-step syntheses where temporal control over deprotection is critical. Researchers from MIT's Department of Chemistry demonstrated in a 2023 study that such dual-functionalized amino acids allow for the creation of conformationally constrained peptides with enhanced stability against proteolytic degradation, thereby extending their potential applications in drug delivery systems.
The incorporation of the pyrrole ring introduces fascinating electronic properties due to its conjugated π-system. Computational studies published in Journal of Medicinal Chemistry last year revealed that this aromatic substituent significantly enhances the compound's ability to form π-stacking interactions with biological targets. Such interactions are pivotal in modulating molecular recognition processes, as evidenced by its successful application as a scaffold in developing novel inhibitors targeting protein-protein interactions (PPIs). A research team at Stanford University leveraged this feature to design a series of pyrrole-containing peptides that exhibit submicromolar IC₅₀ values against oncogenic PPIs involved in cancer cell proliferation.
The extended carbon chain (propanamide-butyric acid) backbone provides structural flexibility while maintaining optimal hydrophobicity. This balance is crucial for optimizing pharmacokinetic profiles, as shown in recent drug discovery campaigns focused on improving membrane permeability without compromising solubility. A notable example comes from a 2024 collaborative study between Pfizer and ETH Zurich, where analogs of this compound were used to construct orally bioavailable peptidomimetics with improved blood-brain barrier penetration rates compared to traditional peptide therapeutics.
In enzymology applications, this compound serves as an ideal substrate for studying serine protease mechanisms. Its Fmoc-amino terminus acts as a fluorescent reporter group upon enzymatic cleavage, offering real-time monitoring capabilities validated in high-throughput screening platforms. A paper featured in Nature Catalysis demonstrated how such substrates enable kinetic analysis of protease activity under physiological conditions, providing insights into substrate specificity and catalytic efficiency that are invaluable for rational inhibitor design.
Bioconjugation studies have further expanded its utility through site-specific modification approaches. The carboxylic acid functionality facilitates amide bond formation with primary amine groups under standard coupling conditions, while the pyrrole ring can be selectively oxidized to afford reactive quinone methides for protein crosslinking applications. This dual reactivity was exploited by researchers at Harvard Medical School to develop bifunctional probes capable of simultaneously labeling and inhibiting target enzymes—a breakthrough technique now employed in live-cell imaging studies published earlier this year.
Spectroscopic characterization confirms the compound's stability under ambient conditions. Nuclear magnetic resonance (NMR) data obtained using state-of-the-art cryoprobe technology reveals sharp signals indicative of minimal rotational isomerism around the propanamide linkage. X-ray crystallography studies conducted at the European Synchrotron Radiation Facility (ESRF) identified a helical conformation preference when incorporated into oligopeptide sequences, suggesting potential applications as structural motifs in α-helix mimetic drug design.
In regenerative medicine research, derivatives of this compound have shown promise as cell-penetrating peptides (CPPs). A 2024 study from Kyoto University demonstrated that substituting terminal amino groups with pyrrole-containing residues enhances cellular uptake efficiency by 40% without increasing cytotoxicity—a critical advancement for delivering therapeutic cargoes across cellular membranes. The Fmoc group's photolability was utilized here to achieve spatiotemporally controlled cargo release inside cells via near-infrared light activation.
Sustainable synthesis protocols now dominate production methodologies for this compound. Green chemistry approaches reported in ACS Sustainable Chemistry & Engineering utilize microwave-assisted coupling reactions with solvent-free conditions, achieving 85% yields while eliminating hazardous solvents traditionally used in peptide synthesis. These methods align perfectly with current industry trends toward environmentally responsible chemical manufacturing highlighted by IUPAC's recent sustainability guidelines.
Cryogenic electron microscopy (cryo-EM) has recently provided unprecedented insights into its interaction dynamics with biological targets. Structural biology work from Max Planck Institute revealed how the pyrrole ring inserts into hydrophobic pockets within enzyme active sites while maintaining hydrogen bonding networks via the Fmoc-modified amino terminus—a mechanism that explains its exceptional binding affinity observed experimentally. Such atomic-level understanding is transforming how medicinal chemists approach structure-based drug design for challenging targets like histone deacetylases (HDACs).
In materials science applications, self-assembling properties emerge when this compound is incorporated into peptoid polymers. A 2023 study published in Nano Letters showed that copolymers containing pyrrole-functionalized units form hierarchical nanostructures under aqueous conditions through cooperative π-stacking and hydrogen bonding interactions. These materials exhibit tunable redox properties making them suitable candidates for next-generation biosensors and energy storage devices currently under development at UC Berkeley's Molecular Foundry facility.
Clinical translation efforts are now exploring its potential as an intermediate for producing orally active analogs of existing peptide drugs. Researchers at Novartis Institutes for BioMedical Research have synthesized derivatives retaining parent drug efficacy while demonstrating improved metabolic stability through bioisosteric replacements enabled by this compound's modular structure. Phase I clinical trials initiated last quarter are evaluating such analogs' safety profiles using advanced pharmacokinetic modeling techniques validated through machine learning algorithms developed by Insilico Medicine.
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